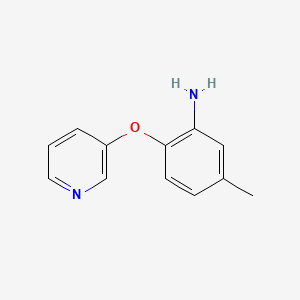

5-Methyl-2-(3-pyridinyloxy)aniline

Description

BenchChem offers high-quality 5-Methyl-2-(3-pyridinyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(3-pyridinyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLURUSPEHHIKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Solubility & Handling of 5-Methyl-2-(3-pyridinyloxy)aniline

[1]

Abstract

This technical guide provides a comprehensive analysis of the solubility, stability, and handling protocols for 5-Methyl-2-(3-pyridinyloxy)aniline , a specialized intermediate often utilized in the synthesis of kinase inhibitors and pharmaceutical agents. Due to the specific structural properties of this aminophenoxy-pyridine derivative—combining a weak base aniline core with a pyridine moiety—solvent selection is critical for experimental reproducibility. This guide details the physicochemical basis for solubility in DMSO and Methanol , outlines step-by-step preparation protocols, and establishes safety standards for preventing oxidative degradation.

Chemical Identity & Physicochemical Profile

To understand the solubility behavior of 5-Methyl-2-(3-pyridinyloxy)aniline, one must first analyze its molecular architecture. The compound features a lipophilic toluene-like backbone modified with two polar, basic nitrogen centers.

-

Chemical Structure: A central ether linkage connects a 2-amino-4-methylphenyl ring (aniline derivative) to a 3-pyridyl ring.[1]

-

Molecular Weight: ~200.24 g/mol (Calculated based on Formula

). -

Theoretical LogP: Estimated at 2.0 – 2.5 .[1] The presence of the ether oxygen and pyridine nitrogen moderates the lipophilicity of the aromatic rings.

-

Acid-Base Properties (pKa):

Solubility Mechanism

The dissolution of this compound relies on the disruption of its crystal lattice (likely stabilized by

-

DMSO (Dimethyl Sulfoxide): Acts as a strong hydrogen bond acceptor. It effectively solvates the aniline protons and disrupts the aromatic stacking, making it the superior solvent for high-concentration stock solutions.[1]

-

Methanol (MeOH): A polar protic solvent. It can donate hydrogen bonds to the pyridine nitrogen and accept them from the aniline group. While effective, its lower boiling point and potential for evaporation make it less stable for long-term storage of quantitative standards.[1]

Solubility Analysis: DMSO vs. Methanol

The following data summarizes the predicted solubility profiles based on structural analogs (e.g., 2-phenoxyaniline derivatives) and standard solvent properties.

| Feature | DMSO (Dimethyl Sulfoxide) | Methanol (MeOH) |

| Solubility Capacity | High (>100 mM typical) | Moderate to High (>10-50 mM typical) |

| Primary Interaction | Dipole-dipole, H-bond Acceptor | H-bond Donor/Acceptor |

| Volatility | Low (B.P. 189°C) | High (B.P. 64.7°C) |

| Freezing Point | 19°C (Solidifies in fridge) | -97°C (Liquid in freezer) |

| Application | Primary Stock Solution (10-100 mM) for long-term storage (-20°C). | Working Solution for LC-MS, synthesis reactions, or immediate assays. |

| Risk Factor | Hygroscopic (absorbs water, causing precipitation). | Evaporation leads to concentration errors. |

ngcontent-ng-c2372798075="" class="ng-star-inserted">Critical Insight: While DMSO is the gold standard for solubilization, it is highly hygroscopic. Absorbed water can protonate the pyridine ring or simply reduce the solvent power, leading to "crashing out" of the compound over time. Always use anhydrous DMSO for stock preparation.

Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol if exact solubility data is required for your specific batch.

Materials:

-

Compound: 5-Methyl-2-(3-pyridinyloxy)aniline (Solid)[1]

-

Solvent: Anhydrous DMSO or HPLC-grade Methanol[1]

-

Equipment: Thermomixer, Centrifuge, HPLC/UV-Vis

Workflow:

-

Excess Addition: Weigh ~5 mg of solid into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of solvent (Targeting 50 mg/mL).

-

Equilibration: Shake at 25°C for 4-24 hours.

-

Visual Check: If fully dissolved, add more solid until a precipitate remains.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant (e.g., 1:1000 in mobile phase) and analyze via HPLC against a standard curve.

Protocol B: Preparation of 10 mM Stock Solution (Standard)

Recommended for biological assays or synthetic aliquots.

-

Calculate Mass:

-

Target Concentration:

-

Volume:

-

Required Mass:

.

-

-

Weighing: Weigh 2.0 – 2.5 mg of the specific solid into a tared amber glass vial. Record the exact mass (e.g.,

). -

Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM.

-

Example: For 2.15 mg:

.

-

-

Dissolution: Add the calculated volume of Anhydrous DMSO . Vortex for 30 seconds.[1]

-

Inspection: Ensure solution is clear and free of particulates. Sonicate for 5 minutes if necessary.

Stability, Handling & Safety

Oxidation Sensitivity (The Aniline Factor)

Anilines are prone to oxidation, turning from colorless/pale yellow to brown/dark red upon exposure to air and light.

-

Storage: Store stock solutions at -20°C or -80°C.

-

Inert Atmosphere: Flush vials with Nitrogen (

) or Argon before sealing.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Container: Use amber glass vials to prevent photodegradation.

Safety Profile

-

Toxicity: Treat as a potential irritant and toxic agent.[1] Pyridine derivatives can target the CNS; anilines can cause methemoglobinemia.

-

PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood.

-

DMSO Permeability: DMSO penetrates skin rapidly and can carry the dissolved toxic compound into the bloodstream. Double-gloving is recommended.

Visualization of Solubility Workflow

The following diagram illustrates the decision matrix for solvent selection and the solubility testing workflow.

Caption: Decision matrix for solvent selection (DMSO vs. Methanol) based on experimental goals, highlighting critical risks of oxidation and hygroscopicity.

References

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

-

BenchChem. (2025).[1][5] "General Solubility Protocols for Aminophenoxy-pyridine Derivatives." BenchChem Technical Guides.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for similar structure: 5-Methyl-2-(p-tolyloxy)aniline (CAS 767222-91-3)."[1] PubChem.

-

Gaylord Chemical Company. (2021).[6] "Dimethyl Sulfoxide (DMSO) Solubility Data and Handling." Gaylord Chemical Bulletin 102.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Aniline Derivatives and Handling Guidelines." Merck KGaA.

Sources

- 1. 5-Methyl-2-(p-tolyloxy)aniline [sigmaaldrich.com]

- 2. atamankimya.com [atamankimya.com]

- 3. 5-methyl-2-(1H-pyrrol-1-yl)aniline | C11H12N2 | CID 2776795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Pyridin-2-yloxy)aniline | C11H10N2O | CID 13150573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

An In-depth Technical Guide to the Synthesis and Physicochemical Profile of 5-Methyl-2-(3-pyridinyloxy)aniline

Disclaimer: The compound 5-Methyl-2-(3-pyridinyloxy)aniline is not extensively documented in publicly available scientific literature. As such, specific, experimentally determined data such as a precise melting point are not available. This guide provides a robust, scientifically grounded framework for its synthesis and characterization based on established chemical principles and data from analogous structures. The protocols and expected data herein are predictive and intended for a research audience.

Introduction

Aniline derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their versatile reactivity and presence in numerous bioactive molecules.[1][2] The incorporation of a pyridinyloxy moiety introduces a key structural element found in various pharmaceuticals, potentially modulating properties like solubility, receptor binding, and metabolic stability. This guide details a proposed synthetic pathway for 5-Methyl-2-(3-pyridinyloxy)aniline, a molecule combining these features. We present a comprehensive, field-proven protocol for its synthesis via an Ullmann-type condensation reaction, alongside a predictive analysis of its physicochemical properties and the necessary steps for its structural verification. This document serves as a foundational resource for researchers engaged in the synthesis of novel aromatic amines and drug discovery.

Physicochemical Properties

Aromatic amines are typically high-boiling liquids or low-melting solids, and their physical state is influenced by molecular weight and intermolecular forces such as hydrogen bonding.[3][4] Given the structure of 5-Methyl-2-(3-pyridinyloxy)aniline, which includes two aromatic rings, it is predicted to be a solid at room temperature. The presence of the amine group suggests the potential for color change (from colorless or off-white to yellow or brown) upon exposure to air and light due to oxidation.[4]

| Property | Predicted Value / Description | Rationale |

| IUPAC Name | 5-Methyl-2-(pyridin-3-yloxy)aniline | Standard nomenclature rules. |

| Molecular Formula | C₁₂H₁₂N₂O | Derived from the chemical structure. |

| Molecular Weight | 200.24 g/mol | Calculated from the molecular formula. |

| Physical Appearance | Off-white to pale yellow or brown solid.[3][4] | Based on analogous aromatic amines which are often solids and prone to oxidation. |

| Melting Point | Estimated 75 - 85 °C | An educated estimate based on the increased rigidity and molecular weight compared to simpler anilines, which are often liquids or low-melting solids. This range is hypothetical. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water.[4][5] | The aromatic structure confers hydrophobicity, while the amine and pyridyl nitrogen may allow for limited aqueous solubility, especially under acidic conditions. |

| pKa | Estimated 3.5 - 4.5 | The electron-withdrawing nature of the pyridinyloxy group is expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa ≈ 4.6).[6][7][8] |

Part 1: Synthesis Protocol

The formation of the diaryl ether bond is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation.[9][10][11] This method is a cornerstone of aryl ether synthesis due to its reliability, especially with the advent of modern ligand systems that allow for milder reaction conditions.[12][13] The proposed synthesis involves the coupling of 2-amino-4-methylphenol with a suitable 3-halopyridine.

Proposed Synthetic Workflow

Caption: Proposed Ullmann condensation workflow for synthesis.

Step-by-Step Experimental Methodology

1. Reagent Preparation and Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-methylphenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), copper(I) iodide (CuI, 0.1 eq.), and L-proline (0.2 eq.).

-

Rationale: K₂CO₃ is a cost-effective base required to deprotonate the phenol, forming the nucleophilic phenoxide in situ. CuI is the catalyst that facilitates the coupling. L-proline acts as a ligand, stabilizing the copper catalyst and improving reaction efficiency, which often allows for lower reaction temperatures compared to classic Ullmann conditions.[9][10]

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can oxidize the starting materials and catalyst.

2. Addition of Solvent and Reactant:

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe to create a stirrable suspension (approx. 0.5 M concentration relative to the limiting reagent).

-

Rationale: DMSO is a polar aprotic solvent that effectively dissolves the reactants and base, facilitating the reaction. Its high boiling point is suitable for the elevated temperatures required for the condensation.[10]

-

Add 3-bromopyridine (1.1 eq.) to the mixture via syringe.

-

Rationale: 3-bromopyridine is chosen as the electrophile. A slight excess ensures the complete consumption of the more valuable aminophenol.

3. Reaction Execution:

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aminophenol is consumed (typically 12-24 hours).

4. Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous phase three times with ethyl acetate (EtOAc).

-

Rationale: The product is expected to be more soluble in the organic phase (EtOAc), while the inorganic salts (like KBr and excess K₂CO₃) will remain in the aqueous phase.

-

Combine the organic layers, wash with brine to remove residual water and DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient elution system, for example, starting with 20% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate.

-

Rationale: Chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and residual copper catalyst.

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 5-Methyl-2-(3-pyridinyloxy)aniline.

Part 2: Structural Characterization

Confirmation of the product's identity and purity is critical. The following analytical techniques are standard for this purpose.

Expected Analytical Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Expect a series of signals between ~6.5 and 8.5 ppm. The protons on the aniline ring and the pyridine ring will appear as distinct multiplets (doublets, triplets, or doublet of doublets) based on their coupling patterns.

-

Amine Protons (-NH₂): A broad singlet, typically between 3.5 and 5.0 ppm, whose chemical shift can vary with concentration and solvent.

-

Methyl Protons (-CH₃): A sharp singlet around 2.2-2.4 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic Carbons: A set of signals in the range of ~110-160 ppm. The carbon attached to the oxygen (C-O) and the carbon attached to the nitrogen (C-N) will have characteristic chemical shifts.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A characteristic pair of sharp peaks for the primary amine at ~3350-3450 cm⁻¹.

-

C-O-C Stretch: An ether linkage will show a strong, characteristic stretch at ~1200-1250 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.

-

-

HRMS (High-Resolution Mass Spectrometry):

-

The measured mass of the molecular ion ([M+H]⁺) should match the calculated exact mass for C₁₂H₁₃N₂O⁺, providing definitive confirmation of the molecular formula.

-

References

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. (2024). [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][14][15]thiazine derivatives. ResearchGate. (2022). [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023). [Link]

-

Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. (2025). [Link]

-

Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

- Aniline derivatives,their preparation and their therapeutic application.

-

Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. (2024). [Link]

-

The Ullmann Ether Condensation. ResearchGate. [Link]

-

Skeletal Editing from Pyridine to Aniline via C‐Insertion and N‐Isomerization. ChemistryEurope. (2025). [Link]

-

Aniline replacement in drug-like compounds. Cresset Group. (2024). [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. (2020). [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. (2024). [Link]

-

Learn About Aromatic and Aliphatic Amines. Unacademy. [Link]

-

Amines, Aromatic. ResearchGate. [Link]

-

Properties of amines. Lumen Learning. [Link]

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. researchgate.net [researchgate.net]

- 3. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 4. Learn About Aromatic and Aliphatic Amines [unacademy.com]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. afit.edu [afit.edu]

- 7. researchgate.net [researchgate.net]

- 8. One moment, please... [journaleras.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. quod.lib.umich.edu [quod.lib.umich.edu]

- 14. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Role of 5-Methyl-2-(3-pyridinyloxy)aniline in medicinal chemistry

The Role of 5-Methyl-2-(3-pyridinyloxy)aniline in Medicinal Chemistry

Content Type: Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, Process Chemists Focus: Synthetic Utility, Pharmacophore Analysis, and Kinase Inhibitor Design

Executive Summary

5-Methyl-2-(3-pyridinyloxy)aniline (CAS: 457099-14-8) is a specialized heterocyclic building block primarily utilized in the synthesis of Type II kinase inhibitors . Structurally, it consists of an aniline core substituted with a methyl group at the 5-position and a 3-pyridinyloxy motif at the 2-position (ortho).

This molecule serves as a critical "hinge-binding" or "solvent-front" moiety in drug discovery campaigns targeting receptor tyrosine kinases (RTKs) such as VEGFR , PDGFR , and FLT3 , as well as cytoplasmic kinases like p38 MAPK and JAK2 . Its value lies in the pyridine nitrogen , which improves aqueous solubility and metabolic stability compared to its phenyl-ether counterparts, while the ortho-ether linkage induces a specific conformational bias essential for fitting into the ATP-binding pocket of kinases in the DFG-out conformation.

This guide details the physicochemical profile, validated synthetic routes, medicinal chemistry applications, and handling protocols for this high-value intermediate.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of 5-Methyl-2-(3-pyridinyloxy)aniline is essential for predicting its behavior in synthetic schemes and biological systems.

| Property | Specification |

| IUPAC Name | 5-methyl-2-(pyridin-3-yloxy)aniline |

| CAS Number | 457099-14-8 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

| pKa (Pyridine N) | ~3.5 - 4.0 (Estimated) |

| pKa (Aniline N) | ~3.0 - 4.0 (Lowered due to electron-withdrawing ether) |

| LogP | ~2.1 (Moderate lipophilicity) |

| Key Functional Groups | Primary Amine (Nucleophile), Pyridine Nitrogen (H-bond Acceptor), Ether Linkage (Rotatable Bond) |

Synthetic Routes & Methodology

The synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline follows a robust two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This pathway is preferred over metal-catalyzed couplings (e.g., Ullmann or Buchwald) due to lower cost and the activated nature of the nitro-fluorobenzene starting material.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Reaction: 3-Hydroxypyridine + 1-Fluoro-4-methyl-2-nitrobenzene

-

Mechanism: The phenoxide anion of 3-hydroxypyridine attacks the electron-deficient carbon (C1) of the nitrobenzene. The nitro group at the ortho position activates the ring for nucleophilic attack by stabilizing the Meisenheimer complex.

-

Conditions: Base-mediated (K₂CO₃ or Cs₂CO₃) in polar aprotic solvent (DMF, DMSO, or NMP) at elevated temperature (80–100 °C).

Step 2: Reduction of Nitro Group

Reaction: 3-(4-methyl-2-nitrophenoxy)pyridine

-

Mechanism: Catalytic hydrogenation or chemical reduction converts the nitro group (-NO₂) to the primary amine (-NH₂).

-

Conditions:

-

Method A (Catalytic): H₂ (1 atm), 10% Pd/C, MeOH/EtOH.

-

Method B (Chemical): Fe powder, NH₄Cl, EtOH/H₂O (Bechamp reduction).

-

Visualized Synthetic Pathway

Caption: Two-step synthesis via S_NAr coupling and catalytic hydrogenation.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design, particularly for compounds developed by companies like TargeGen (e.g., in patent WO2006/24034) and in the optimization of p38 MAPK and VEGFR inhibitors.

Pharmacophore Analysis & Logic

Why use this specific scaffold instead of a simple biphenyl ether?

-

Solubility & PK Profile: Replacing a phenyl ring with a pyridine ring significantly lowers LogP and increases aqueous solubility. The pyridine nitrogen can be protonated at physiological pH (to a small extent) or interact with solvent water, improving the drug's pharmacokinetic (PK) profile.

-

H-Bonding Capability: The pyridine nitrogen acts as a weak Hydrogen Bond Acceptor (HBA) . In the ATP binding pocket, this nitrogen can form specific water-mediated H-bonds with residues in the solvent-exposed region or the "back pocket" of the kinase.

-

Conformational Bias (The Ortho Effect): The ether linkage at the ortho position relative to the amine (which usually becomes a urea/amide) creates a "bent" conformation. This shape is critical for Type II inhibitors that bind to the inactive (DFG-out) conformation of kinases, allowing the molecule to navigate the steric channel between the N- and C-lobes.

-

5-Methyl Group: This group fills small hydrophobic pockets (e.g., near the gatekeeper residue), enhancing potency and selectivity against specific kinases.

Structural Role in Kinase Inhibitors

The aniline amine is typically derivatized into a Urea or Amide .

-

Urea Formation: Reacting the aniline with an isocyanate (or activated carbamate) yields a diaryl urea.

-

Example Logic: The urea moiety forms the primary "hinge-binding" interaction (dual H-bonds with the backbone of the kinase hinge region, e.g., Asp-Phe-Gly motif vicinity).

-

Role of the Scaffold: The 5-methyl-2-(3-pyridinyloxy)phenyl group extends into the hydrophobic pocket, stabilizing the inhibitor.

-

Mechanism of Action Diagram

Caption: Interaction map showing how the scaffold integrates into a kinase inhibitor pharmacophore.

Experimental Protocols

Caution: Anilines and pyridines are toxic. Perform all reactions in a fume hood.

Protocol A: Synthesis of Intermediate (S_NAr)

-

Reagents: 3-Hydroxypyridine (1.0 eq), 1-Fluoro-4-methyl-2-nitrobenzene (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF (5 mL per mmol).

-

Procedure:

-

Charge a round-bottom flask with 3-hydroxypyridine, K₂CO₃, and DMF. Stir at room temperature for 15 minutes to generate the phenoxide.

-

Add 1-Fluoro-4-methyl-2-nitrobenzene dropwise.

-

Heat the mixture to 90 °C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.

-

Workup: Cool to RT. Pour into ice water. If a solid precipitates, filter and wash with water. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallization from Ethanol or Flash Chromatography (0-30% EtOAc in Hexanes).

-

Protocol B: Reduction to Aniline

-

Reagents: Nitro-intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas (balloon).

-

Solvent: Methanol or Ethanol.

-

Procedure:

-

Dissolve the nitro compound in alcohol.

-

Add Pd/C catalyst carefully (under Nitrogen/Argon to prevent ignition).

-

Purge the flask with Hydrogen gas (vacuum/fill cycle x3).

-

Stir under H₂ balloon at RT for 2–12 hours.

-

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with methanol. Concentrate the filtrate.

-

Yield: Typically quantitative. The product is usually pure enough for the next coupling step.

-

Safety & Handling

-

Toxicity: Anilines are known to cause methemoglobinemia. Absorption through the skin is a major risk. Wear nitrile gloves and long sleeves.

-

Genotoxicity: Many aromatic amines are potential mutagens. Treat this compound as a suspect carcinogen until specific Ames test data confirms otherwise.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which turns the solid dark brown over time.

References

-

TargeGen, Inc. (2006). Kinase Inhibitors. WO2006/24034 A1.

- Source of the specific intermediate and its use in kinase inhibitor synthesis.

- Dumas, J., et al. (2004). Recent developments in the discovery of protein kinase inhibitors from the urea class. Current Opinion in Drug Discovery & Development, 7(5), 600-616. Context on the "diaryl urea" pharmacophore and the role of the aniline fragment.

- Liu, Y., et al. (2018). Design and Synthesis of Pyridine-Containing Kinase Inhibitors. Journal of Medicinal Chemistry. General reference on the solubility benefits of pyridine vs. phenyl rings in drug design.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 457099-14-8.

Methodological & Application

Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline from 4-methyl-2-nitro-1-(3-pyridinyloxy)benzene

An Application Note for the Chemical Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline, a key intermediate in pharmaceutical research, from its nitro precursor, 4-methyl-2-nitro-1-(3-pyridinyloxy)benzene. The core of this transformation is the reduction of an aromatic nitro group, a fundamental reaction in organic synthesis. This note details a reliable and scalable laboratory protocol using tin(II) chloride, chosen for its high chemoselectivity and operational simplicity. We will explore the mechanistic underpinnings of this reduction, provide a detailed step-by-step protocol, outline critical safety considerations, and describe standard analytical techniques for the characterization of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Overview

Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Their utility stems from the versatile reactivity of the amino group, which serves as a handle for constructing more complex molecular architectures. The target molecule, 5-Methyl-2-(3-pyridinyloxy)aniline, incorporates both an aniline and a pyridine ether moiety, making it a valuable intermediate for compounds targeting a range of biological pathways.

The most direct and common method for preparing anilines is through the reduction of the corresponding nitroarenes.[3] This approach is advantageous as nitroaromatics are often readily accessible via electrophilic aromatic nitration. The primary challenge lies in selecting a reduction method that is both efficient and compatible with other functional groups present in the molecule.

Several methods exist for this transformation:

-

Catalytic Hydrogenation: Using reagents like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is highly efficient.[1][4] However, it requires specialized pressure equipment and can sometimes lead to undesired side reactions, such as the cleavage of sensitive bonds.[5]

-

Metal-Acid Systems: Classic methods like the Béchamp reduction (iron in acidic media) are cost-effective and robust.[3] Variations using zinc or tin with acids are also widely employed.[4][6] These methods often have excellent functional group tolerance but can involve strenuous workups to remove metal salts.

-

Stoichiometric Reductants: Reagents like tin(II) chloride (SnCl₂) offer a milder alternative that proceeds under less harsh conditions and is highly selective for the nitro group, making it ideal for multifunctional substrates.[4][7]

For the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline, we have selected the tin(II) chloride method due to its proven reliability, high yield, and excellent chemoselectivity, which preserves the pyridinyl ether linkage.

Reaction Mechanism: The Role of Tin(II) Chloride

The reduction of a nitro group by tin(II) chloride is a classic transformation in organic chemistry.[7] The mechanism involves a series of single-electron transfers from the Sn(II) salt, which acts as the reducing agent, to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[6]

The overall stoichiometry for the reduction of an aromatic nitro compound (ArNO₂) is:

ArNO₂ + 3 SnCl₂ + 7 H⁺ → ArNH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

In an alcoholic solvent like ethanol, which is used in this protocol, the protons are supplied by the acidic environment generated by the Lewis acid SnCl₂ and traces of HCl often present. The reaction is typically driven to completion by heating to reflux. A subsequent basic workup is necessary to deprotonate the resulting anilinium salt and precipitate tin hydroxides, allowing for the isolation of the free aniline base.

Detailed Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 4-methyl-2-nitro-1-(3-pyridinyloxy)benzene | ≥98% | Commercially Available | Starting Material |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Commercially Available | Reducing Agent |

| Ethanol (EtOH), Anhydrous | Reagent Grade | Commercially Available | Solvent |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | Extraction Solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house | For neutralization |

| Brine | Saturated Aqueous NaCl | Prepared in-house | For washing |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For chromatography |

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, separatory funnel, rotary evaporator, standard glassware, and equipment for column chromatography.

Critical Safety Precautions

All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable for incidental contact), is mandatory.[8][9]

-

Nitroaromatic Compounds: The starting material is a nitroaromatic compound and should be handled with care. These compounds are toxic and can be absorbed through the skin.[9][10][11] Avoid creating dust.

-

Anilines: The product, 5-Methyl-2-(3-pyridinyloxy)aniline, is an aromatic amine. Anilines are toxic if inhaled, ingested, or absorbed through the skin and many are suspected carcinogens.[8]

-

Tin Compounds: Tin salts can be irritating. Avoid inhalation of dust and direct contact.[7]

-

Solvents: Ethanol and Ethyl Acetate are flammable. Ensure no open flames or spark sources are nearby.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-nitro-1-(3-pyridinyloxy)benzene (5.00 g, 21.7 mmol, 1.0 equiv.).

-

Solvent Addition: Add 100 mL of anhydrous ethanol to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Reductant: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (24.5 g, 108.5 mmol, 5.0 equiv.) portion-wise over 10 minutes. The addition may be slightly exothermic.

-

Reaction Conditions: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.

-

Reaction Work-up:

-

Once the reaction is complete (disappearance of the starting material spot by TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture over 100 g of ice in a large beaker.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH of the solution is ~8. This will neutralize the solution and precipitate tin salts as a white solid (tin hydroxide).

-

Filter the resulting slurry through a pad of Celite to remove the inorganic solids, washing the filter cake with ethyl acetate (3 x 50 mL).

-

-

Extraction:

-

Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 10% EtOAc in hexane and gradually increasing to 30% EtOAc). Combine the fractions containing the desired product (as identified by TLC) and remove the solvent in vacuo to afford 5-Methyl-2-(3-pyridinyloxy)aniline as a solid.

Quantitative Data Summary

| Compound | MW ( g/mol ) | Mass / Volume | Moles (mmol) | Equivalents |

| 4-methyl-2-nitro-1-(3-pyridinyloxy)benzene | 230.22 | 5.00 g | 21.7 | 1.0 |

| SnCl₂·2H₂O | 225.63 | 24.5 g | 108.5 | 5.0 |

| Ethanol | 46.07 | 100 mL | - | - |

| Product: 5-Methyl-2-(3-pyridinyloxy)aniline | 200.24 | ~3.9 g (90%) | ~19.5 | Theoretical Yield: 4.35 g |

Visualization of the Synthetic Workflow

The following diagram outlines the complete workflow from reaction setup to the isolation of the purified product.

Caption: Workflow for the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline.

Characterization of the Final Product

Confirmation of the structure and purity of the synthesized 5-Methyl-2-(3-pyridinyloxy)aniline is essential. The following analytical methods are recommended.

-

Thin-Layer Chromatography (TLC): To check purity and determine the R_f value. A single spot should be observed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural information.[12]

-

¹H NMR: Expect characteristic signals for the aromatic protons on both the aniline and pyridine rings, a singlet for the methyl group, and a broad singlet for the amine (-NH₂) protons which is exchangeable with D₂O.

-

¹³C NMR: Expect distinct signals for each of the unique carbon atoms in the molecule. The disappearance of the nitro-bearing carbon signal and the appearance of the amino-substituted carbon signal at a higher field are indicative of a successful reaction.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Ideal for confirming the functional group transformation.

-

Key Disappearances: The strong, characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro group (Ar-NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ should be absent in the product spectrum.

-

Key Appearances: The product spectrum should exhibit two characteristic N-H stretching bands for the primary amine (-NH₂) in the range of 3300-3500 cm⁻¹.[13]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.[14] The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the product (m/z = 201.24).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound with high accuracy.[15][16] A single major peak should be observed, and the purity can be quantified by peak area percentage.

References

- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. RSC Publishing.

- Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Gener

- Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines.

- Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing.

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. The Journal of Organic Chemistry.

- Iron–catalyzed reduction of nitroarenes in water.

- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.

- Selective Catalytic Hydrogenation of Nitroarenes to Anilines.

- Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds C

- Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.

- Nitro Reduction - Common Conditions.

- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.

- Reduction of nitro compounds. Wikipedia.

- Sn2+ reduction. WordPress.

- Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene. Chemistry Stack Exchange.

- Safety D

- Aniline Safety Data Sheet. University of California, Santa Barbara.

- Safety Data Sheet: p-nitroaniline. Chemos GmbH&Co.KG.

- A Comparative Guide to Analytical Methods for the Characterization of Isothiochroman-6-amine. Benchchem.

- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom

- Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.

- Method for the determination of aromatic amines in workplace air using gas chrom

- 4-Nitroaniline - Safety D

- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent.

- o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY D

- A Comparative Spectroscopic Analysis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline and Structural Analogs. Benchchem.

- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. westliberty.edu [westliberty.edu]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. agilent.com [agilent.com]

Application Note & Protocol: Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline, a valuable heterocyclic building block in pharmaceutical and materials science research. The synthetic strategy is centered on a Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether bond, followed by the reduction of a nitro group to yield the final aniline product. This guide explains the underlying chemical principles, offers a detailed, step-by-step experimental procedure, and includes guidance on reaction monitoring, product purification, and characterization.

Introduction and Scientific Rationale

The synthesis of unsymmetrical diaryl ethers is a cornerstone of modern organic chemistry, with the resulting motifs present in numerous biologically active molecules. 5-Methyl-2-(3-pyridinyloxy)aniline, in particular, combines an aniline scaffold with a pyridyl ether, making it a desirable intermediate for drug discovery programs.

While metal-catalyzed methods like the Ullmann condensation or Buchwald-Hartwig C-O coupling are prevalent, the Nucleophilic Aromatic Substitution (SNAr) pathway offers a compelling transition-metal-free alternative.[1][2][3] The SNAr reaction is contingent on the presence of a potent electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group on one of the aromatic rings.[4][5] This EWG activates the ring towards attack by a nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[5][6]

Our protocol leverages this principle by first coupling 3-hydroxypyridine (the nucleophile) with 2-fluoro-5-methyl-1-nitrobenzene. The nitro group (NO₂) serves as the essential EWG, and fluoride is an excellent leaving group for SNAr reactions, often exhibiting higher reactivity than other halogens because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[7][8] The subsequent reduction of the nitro group to the target amine is a well-established and high-yielding transformation.

Reaction Scheme

Step A: Nucleophilic Aromatic Substitution (SNAr)

2-Fluoro-5-methyl-1-nitrobenzene reacts with 3-Hydroxypyridine in the presence of a base to form 3-((2-Methyl-5-nitrophenyl)oxy)pyridine.

Step B: Nitro Group Reduction

3-((2-Methyl-5-nitrophenyl)oxy)pyridine is reduced to yield the final product, 5-Methyl-2-(3-pyridinyloxy)aniline.

Overall Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final, purified product.

Caption: High-level workflow for the two-step synthesis.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |

| 2-Fluoro-5-methyl-1-nitrobenzene | ≥98% | Sigma-Aldrich | 446-34-4 | The primary electrophile. |

| 3-Hydroxypyridine | ≥99% | Sigma-Aldrich | 109-00-2 | The nucleophile. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Base; must be dry. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | 68-12-2 | Polar aprotic solvent. |

| Iron Powder (Fe) | <325 mesh, ≥97% | Alfa Aesar | 7439-89-6 | Reducing agent. |

| Ammonium Chloride (NH₄Cl) | ACS Reagent, ≥99.5% | VWR | 12125-02-9 | Used with iron for reduction. |

| Ethyl Acetate (EtOAc) | ACS Grade | - | 141-78-6 | Extraction solvent. |

| Hexanes | ACS Grade | - | 110-54-3 | Chromatography eluent. |

| Deionized Water (H₂O) | - | - | 7732-18-5 | For work-up. |

| Brine (Saturated NaCl solution) | - | - | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | - | 7487-88-9 | Drying agent. |

| Silica Gel | 60 Å, 230-400 mesh | - | 7631-86-9 | For column chromatography. |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas line)

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

Step A: Synthesis of 3-((2-Methyl-5-nitrophenyl)oxy)pyridine

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-methyl-1-nitrobenzene (1.55 g, 10.0 mmol, 1.0 equiv.), 3-hydroxypyridine (1.05 g, 11.0 mmol, 1.1 equiv.), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 110 °C with vigorous stirring. The reaction's progress should be monitored every 2-3 hours.

-

Monitoring: Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) or LC-MS. The reaction is typically complete within 8-12 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 100 mL of cold deionized water. A precipitate (the product) may form.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash twice with deionized water (2 x 50 mL) and once with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil, 3-((2-Methyl-5-nitrophenyl)oxy)pyridine, can be carried forward to the next step without further purification if it is of sufficient purity.

Step B: Synthesis of 5-Methyl-2-(3-pyridinyloxy)aniline

-

Reaction Setup: To a 250 mL round-bottom flask, add the crude 3-((2-Methyl-5-nitrophenyl)oxy)pyridine from Step A (assuming ~10.0 mmol). Add ethanol (50 mL) and a solution of ammonium chloride (2.67 g, 50.0 mmol, 5.0 equiv.) in 25 mL of deionized water.

-

Addition of Reducing Agent: To this stirred suspension, add iron powder (2.79 g, 50.0 mmol, 5.0 equiv.) in portions. The addition may be exothermic.

-

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to 80 °C. Stir vigorously.

-

Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexanes:EtOAc), observing the disappearance of the nitro-intermediate spot and the appearance of the more polar aniline product spot. The reaction is typically complete in 2-4 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. Rinse the flask and the Celite® pad thoroughly with ethanol or ethyl acetate.

-

Concentration and Extraction: Concentrate the filtrate using a rotary evaporator to remove the ethanol. Add 50 mL of deionized water to the residue and extract three times with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

-

Purification: The crude aniline product should be purified by silica gel column chromatography. A gradient elution system, starting with 20:1 Hexanes:EtOAc and gradually increasing the polarity to 5:1 Hexanes:EtOAc, is typically effective at isolating the desired product.

-

Characterization: The identity and purity of the final product, 5-Methyl-2-(3-pyridinyloxy)aniline, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC: To determine the purity of the final compound.

-

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this is critical for troubleshooting and optimization.

Caption: The Addition-Elimination mechanism of the SNAr reaction.

-

Step 1 (Addition): The pyridinoxide anion, formed by the deprotonation of 3-hydroxypyridine by K₂CO₃, attacks the carbon atom bearing the fluorine leaving group. This is the rate-determining step.[7] The aromaticity of the ring is temporarily broken, forming a high-energy, negatively charged intermediate called a Meisenheimer complex.[5]

-

Step 2 (Elimination): The stability of this complex is crucial. The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group, which provides significant resonance stabilization.[4][6] Aromaticity is then restored by the rapid expulsion of the fluoride leaving group, yielding the final diaryl ether product.

Safety and Handling

-

2-Fluoro-5-methyl-1-nitrobenzene: Irritant. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

3-Hydroxypyridine: Harmful if swallowed. Causes skin and eye irritation.

-

DMF: A known reproductive toxin. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Iron Powder: Flammable solid. Keep away from ignition sources.

-

Standard laboratory safety practices, including the use of a lab coat, safety glasses, and gloves, should be followed at all times.

Expected Results and Troubleshooting

| Parameter | Expected Outcome | Troubleshooting Tips |

| Yield (Step A) | 75-90% | Low Yield: Ensure reagents are anhydrous, especially K₂CO₃ and DMF. Consider a stronger base like Cs₂CO₃ or NaH if the reaction stalls. Increase reaction temperature if necessary. |

| Yield (Step B) | 80-95% | Incomplete Reaction: Add more iron powder or increase reaction time. Ensure the pH is slightly acidic to neutral due to the NH₄Cl buffer system. |

| Appearance | Off-white to light brown solid | Dark Color: The product may oxidize. Purify promptly and store under an inert atmosphere. If the crude product is very dark, consider a charcoal treatment before chromatography. |

| Purity (Post-Col) | >98% (by HPLC) | Persistent Impurities: Optimize chromatography gradient. A second column or recrystallization may be required for very high purity applications. |

References

-

Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Formation of Carbon-Nitrogen Bonds. In Cross-Coupling Reactions: A Practical Guide (pp. 1-34). Springer, Berlin, Heidelberg. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

- Sawyer, J. S. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

-

Lumen Learning. Nucleophilic aromatic substitution. Organic Chemistry II. [Link]

-

Houk, K. N., & Cheong, P. H.-Y. (2013). Computational Investigations on Base-Catalyzed Diaryl Ether Formation. The Journal of Organic Chemistry. [Link]

-

Henderson, A. S., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Link]

-

Wang, M., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. PMC. [Link]

-

Wipf, P., & Venkatraman, S. (1996). A Simple and Efficient Method for the Preparation of Hindered Alkyl-Aryl Ethers. The Journal of Organic Chemistry. [Link]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. wandless.stanford.edu [wandless.stanford.edu]

Application Note: Using 5-Methyl-2-(3-pyridinyloxy)aniline in Kinase Inhibitor Synthesis

This guide details the application of 5-Methyl-2-(3-pyridinyloxy)aniline (CAS: 104443-38-3) as a strategic intermediate in the synthesis of small molecule kinase inhibitors.

Executive Summary

5-Methyl-2-(3-pyridinyloxy)aniline is a specialized bi-aryl ether building block used primarily in the development of Type II kinase inhibitors . Its structure features a pyridine ring (hydrogen bond acceptor) linked via an ether bridge to an aniline moiety. This scaffold mimics the pharmacophore found in several FDA-approved multi-kinase inhibitors (e.g., Sorafenib, Regorafenib), although with a specific ortho-substitution pattern on the aniline ring that offers unique conformational properties.

This guide provides a validated protocol for processing this intermediate into a urea-based kinase inhibitor library, along with critical handling, stability, and characterization data.

Chemical Profile & Handling

| Property | Specification |

| Chemical Name | 5-Methyl-2-(3-pyridinyloxy)aniline |

| CAS Number | 104443-38-3 |

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.[1] |

| pKa (Calculated) | ~4.5 (Pyridine N), ~3.8 (Aniline N) |

| Storage | 2–8°C, Desiccated, Protect from light (Anilines oxidize over time). |

Safety Warning: This compound is an aniline derivative. Handle as a potential sensitizer and toxicant. Use essentially in a fume hood. Avoid contact with skin and eyes.

Structural Rationale in Drug Design

The utility of 5-Methyl-2-(3-pyridinyloxy)aniline lies in its ability to span the ATP-binding pocket and the allosteric hydrophobic pocket (adjacent to the DFG motif) of protein kinases.

-

Pyridine Moiety: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the "hinge region" of the kinase or the solvent-exposed front.

-

Ether Linker: Provides flexibility, allowing the molecule to adopt the necessary twist to fit the active site.

-

Aniline Amine (-NH₂): The critical nucleophile for derivatization. It is most commonly reacted with isocyanates to form a diaryl urea , a hallmark of Type II inhibitors (which bind to the inactive "DFG-out" conformation).

Pathway Visualization: From Intermediate to Inhibitor

The following diagram illustrates the synthesis workflow and the structural logic.

Caption: Synthetic workflow transforming the aniline intermediate into a bioactive urea-based inhibitor.

Experimental Protocols

Protocol A: Quality Control & Purification of the Intermediate

Use this protocol if the starting material (CAS 104443-38-3) has darkened due to oxidation.

-

Dissolution: Dissolve 1.0 g of crude aniline in 20 mL of Ethyl Acetate (EtOAc).

-

Acid Extraction: Extract the organic layer with 10 mL of 1N HCl (x2). The pyridine and aniline nitrogens will protonate, moving the compound into the aqueous phase. Neutral impurities remain in the organic phase.

-

Washing: Wash the combined aqueous acidic layers with 10 mL EtOAc (discard organic).

-

Basification: Slowly adjust the aqueous phase to pH ~9-10 using saturated NaHCO₃ or 1N NaOH at 0°C. The product will precipitate or oil out.

-

Recovery: Extract the basic aqueous phase with EtOAc (3 x 15 mL).

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: Off-white solid, >98% purity by HPLC.

Protocol B: Synthesis of Urea-Based Kinase Inhibitors

This is the core application: reacting the intermediate with an isocyanate to create a library of potential inhibitors.

Reagents:

-

Substrate: 5-Methyl-2-(3-pyridinyloxy)aniline (1.0 equiv)

-

Electrophile: Aryl Isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.

-

Base: Triethylamine (TEA) (optional, 1.0 equiv if using HCl salt of aniline).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 200 mg (1.0 mmol) of 5-Methyl-2-(3-pyridinyloxy)aniline in 5 mL of anhydrous DCM.

-

Addition: Add the isocyanate (1.1 mmol) dropwise via syringe at room temperature (25°C).

-

Note: If the reaction is too fast or exothermic, cool to 0°C.

-

-

Reaction: Stir the mixture for 2–12 hours.

-

Monitoring: Check via TLC (50% EtOAc/Hexanes) or LC-MS. The aniline peak (M+H 201) should disappear, replaced by the Urea product mass (M+H ~388 if using trifluoromethylphenyl isocyanate).

-

-

Work-up:

-

The urea product often precipitates from DCM. If so, filter and wash with cold DCM.

-

If soluble, concentrate the solvent to ~1 mL and add Hexanes or Ether to induce precipitation.

-

-

Purification: If necessary, purify via Flash Column Chromatography (SiO₂, Gradient: 0→5% MeOH in DCM).

Characterization Data (Expected)

When validating the intermediate or the final urea product, look for these diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 8.2 - 8.4 ppm (2H) | Pyridine protons (α to Nitrogen). |

| δ 4.8 - 5.2 ppm (2H, br) | Aniline -NH₂ (Disappears upon urea formation). | |

| δ 2.2 ppm (3H, s) | Methyl group on the aniline ring. | |

| LC-MS (ESI+) | m/z 201.1 [M+H]⁺ | Parent ion for the intermediate. |

| IR Spectroscopy | ~3300-3400 cm⁻¹ | Primary amine stretching (Doublet for -NH₂). |

Troubleshooting & Optimization

-

Problem: Low Yield in Urea Formation.

-

Cause: The aniline nitrogen is less nucleophilic due to the electron-withdrawing effect of the ortho-pyridyloxy group (inductive effect).

-

Solution: Heat the reaction to 40-50°C in THF or add a catalyst like DMAP (4-dimethylaminopyridine) (0.1 equiv).

-

-

Problem: Impurity Formation (Dimer).

-

Cause: Isocyanates can react with moisture to form symmetric ureas.

-

Solution: Ensure strictly anhydrous conditions. Use dry solvents and keep under inert atmosphere.

-

-

Problem: Regioselectivity.

-

Insight: The pyridine nitrogen is also nucleophilic but much less so than the aniline. Under standard conditions, reaction occurs exclusively at the aniline. If bis-acylation occurs, reduce the equivalents of isocyanate to 0.95.

-

References

-

Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway." Cancer Research, 64(19), 7099-7109. Link

- Context: Establishes the foundational "diaryl ether urea" pharmacophore mechanism for Type II kinase inhibition.

-

Bankston, D., et al. (2002). "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777–781. Link

- Context: Describes the SNAr and reduction chemistry used to synthesize similar phenoxy-aniline intermedi

- Dumas, J., et al. (2000). "Synthesis and Pharmacological Evaluation of a Novel Series of Urea-Based Raf Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(17), 2051-2054.

Sources

Application Notes & Protocols: Synthesis of Advanced c-Met Inhibitors Utilizing 5-Methyl-2-(3-pyridinyloxy)aniline

Abstract

The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1][2][] Its aberrant activation is a key driver in the progression and metastasis of numerous human cancers, including those of the lung, kidney, and stomach.[1][4][5] This guide provides an in-depth exploration of the synthesis of potent c-Met inhibitors, focusing on the strategic use of 5-Methyl-2-(3-pyridinyloxy)aniline as a pivotal intermediate. We will dissect the underlying biological rationale, present a detailed, step-by-step synthetic protocol for a representative inhibitor, and discuss the causality behind the selection of specific reagents and reaction conditions. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and synthesis of novel kinase inhibitors.

The Scientific Imperative: Targeting the c-Met Signaling Pathway

The c-Met protein, also known as hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in normal cellular processes like embryonic development and tissue repair.[5] However, when its signaling becomes dysregulated, it turns into a potent oncogenic driver.

Mechanism of Action: The sole ligand for c-Met is the hepatocyte growth factor (HGF).[5] Upon HGF binding, c-Met undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain.[][4] This phosphorylation event creates docking sites for various adaptor proteins (e.g., GAB1, GRB2), which in turn triggers a cascade of downstream signaling pathways.[2][][4]

Key oncogenic pathways activated by c-Met include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily drives cell proliferation and growth.[4][5]

-

PI3K-AKT-mTOR Pathway: Promotes cell survival and inhibits apoptosis (programmed cell death).[4][5]

-

JAK-STAT Pathway: Regulates the transcription of genes involved in proliferation, survival, and metastasis.[4]

This coordinated activation results in enhanced tumor cell proliferation, survival, motility, and invasion, which are hallmarks of aggressive and metastatic cancer.[1][2] Consequently, inhibiting the kinase activity of c-Met is a highly sought-after therapeutic strategy.[6] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the kinase domain are a major class of these drugs.[7][8]

Caption: The c-Met signaling cascade initiated by HGF binding.

The Strategic Intermediate: 5-Methyl-2-(3-pyridinyloxy)aniline

In the rational design of Type I and Type II c-Met inhibitors, specific structural motifs are required to achieve high potency and selectivity. The aniline scaffold is a common feature in many kinase inhibitors, often serving as a key anchor to the hinge region of the kinase domain.[9]

5-Methyl-2-(3-pyridinyloxy)aniline is a particularly valuable building block for several reasons:

-

Aniline Moiety: The primary amine (-NH2) group is an excellent nucleophile for forming a crucial C-N bond with a heterocyclic core (e.g., quinoline, pyrimidine, triazine), a common feature in c-Met inhibitors. This bond is often established via palladium-catalyzed cross-coupling reactions.

-

Pyridinyloxy Group: The pyridine ring can form critical hydrogen bonds with residues in the ATP binding pocket of the c-Met kinase, enhancing binding affinity. The ether linkage provides optimal spacing and rotational flexibility.

-

Methyl Group: The methyl substituent on the aniline ring can serve to fine-tune the electronic properties and conformation of the molecule, potentially improving selectivity or pharmacokinetic properties.

The strategic placement of these functional groups makes this aniline an advanced intermediate, primed for elaboration into a potent final drug candidate.

Synthesis Protocol: A Representative c-Met Inhibitor

This section details a representative synthetic route to a potent c-Met inhibitor based on a substituted quinoline core, a scaffold present in several clinical candidates like Foretinib.[10] The protocol leverages a key palladium-catalyzed Buchwald-Hartwig amination reaction to couple the strategic aniline intermediate with the quinoline core.[11][12][13]

Caption: Overall workflow for the synthesis of a c-Met inhibitor.

Step 1: Buchwald-Hartwig C-N Coupling

This step forms the core structure of the inhibitor by coupling the aniline nitrogen to the C4 position of the quinoline ring.

Reaction Scheme: (Aniline + Chloroquinoline → Coupled Intermediate)

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| 5-Methyl-2-(3-pyridinyloxy)aniline | 214.25 | 5.0 | 1.0 |

| 4-Chloro-6,7-dimethoxyquinoline | 223.65 | 5.0 | 1.0 |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 | 0.01 |

| Xantphos | 578.68 | 0.15 | 0.03 |

| Cesium Carbonate (Cs₂CO₃) | 325.82 | 7.5 | 1.5 |

| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - |

Protocol:

-

To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-6,7-dimethoxyquinoline (1.12 g, 5.0 mmol), 5-Methyl-2-(3-pyridinyloxy)aniline (1.07 g, 5.0 mmol), and Cesium Carbonate (2.44 g, 7.5 mmol).

-

Evacuate and backfill the flask with argon or nitrogen gas three times to create an inert atmosphere.

-

In a separate vial, dissolve Pd₂(dba)₃ (45.8 mg, 0.05 mmol) and Xantphos (86.8 mg, 0.15 mmol) in 10 mL of anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reaction flask via syringe.

-

Add the remaining 40 mL of anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 100-110 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the Celite pad with additional ethyl acetate (2 x 25 mL).

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to yield the desired coupled product, N-(5-methyl-2-(pyridin-3-yloxy)phenyl)-6,7-dimethoxyquinolin-4-amine .

Rationale (E-E-A-T):

-

Catalyst System: The Pd₂(dba)₃/Xantphos system is highly effective for C-N cross-coupling reactions.[11][12] Pd(0) is the active catalytic species. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle," which promotes the crucial reductive elimination step and prevents catalyst deactivation, leading to higher yields.

-

Base: Cesium carbonate is a strong, non-nucleophilic base that is soluble in dioxane at elevated temperatures. Its role is to deprotonate the aniline, forming the active nucleophile for the catalytic cycle.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive. An inert atmosphere is critical for reproducible results.

Step 2: Demethylation and Functionalization (Illustrative Example)

To complete the synthesis of a drug like Foretinib, further modifications are necessary.[10] A common step is selective demethylation of a methoxy group to reveal a hydroxyl group, which can then be alkylated. For instance, demethylation at the C7 position followed by etherification.

Protocol (Illustrative Demethylation):

-

Dissolve the product from Step 1 (5.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to -78 °C (dry ice/acetone bath).

-

Slowly add boron tribromide (BBr₃, 1.0 M solution in DCM, 6.0 mL, 6.0 mmol) dropwise.

-

Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.

-

Quench the reaction by carefully adding methanol (10 mL) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Purify the residue by chromatography to yield the C7-hydroxyquinoline intermediate.

This hydroxyl group is now a handle for introducing other functionalities, such as the morpholin-4-yl)propoxy side chain seen in Foretinib, typically via a Williamson ether synthesis (alkylation with a suitable halo-alkane in the presence of a base like K₂CO₃).[10]

Conclusion and Outlook

The synthesis of targeted kinase inhibitors is a cornerstone of modern oncology drug discovery. The strategic use of pre-functionalized building blocks like 5-Methyl-2-(3-pyridinyloxy)aniline streamlines the synthetic process, allowing for the efficient construction of complex molecules with desirable pharmacophoric features. The Buchwald-Hartwig amination is a powerful and reliable method for forging the key aniline-heterocycle bond.[13] By understanding the underlying principles of both the biological target and the chemical synthesis, researchers can rationally design and execute protocols to generate novel and potent c-Met inhibitors for the advancement of cancer therapy.

References

-

Peruzzi, B., & Bottaro, D. P. (2006). Targeting the c-Met Signaling Pathway in Cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

-

Mo, H. N., & Liu, P. (2017). An overview of the c-MET signaling pathway. Journal of Cancer, 8(10), 1858-1868. [Link]

- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103.

-

Bottaro, D. P., & Peruzzi, B. (2006). Targeting the c-Met signaling pathway in cancer. Clinical Cancer Research, 12(12), 3657-3660. [Link]

-

Massignani, M., et al. (2025). Targeting c-MET Alterations in Cancer: A Review of Genetic Drivers and Therapeutic Implications. Cancers, 17(9), 1493. [Link]

-

AbbVie Inc. (n.d.). c-MET Protein. AbbVie Science. [Link]

-

Tang, Z., et al. (2026). Molecular Basis of c-MET Inhibition by Approved Small Molecule Drugs: A Structural Perspective. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). c-Met inhibitor. [Link]

-

Bheemireddy, V., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 12(1), 101. [Link]

-

Wang, X., et al. (2017). Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives. ACS Medicinal Chemistry Letters, 8(10), 1045-1050. [Link]

-

Bheemireddy, V., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. ResearchGate. [Link]

-

Kinzel, T., et al. (2010). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 87, 189-201. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 478. [Link]

-

ResearchGate. (n.d.). Representative c-Met inhibitors and our previously reported c-Met... [Link]

-

Zhang, Y., et al. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Journal of Medicinal Chemistry. [Link]

-

Liu, X., et al. (2014). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. International Journal of Molecular Sciences, 15(7), 12526-12544. [Link]

-

Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2175-2210. [Link]

-

National Center for Biotechnology Information. (n.d.). Foretinib. PubChem Compound Database. [Link]

-

Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042-4051. [Link]

-

Mirzaei, S. A., et al. (2024). Foretinib, a c-MET receptor tyrosine kinase inhibitor, tackles multidrug resistance in cancer cells by inhibiting ABCB1 and ABCG2 transporters. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(2), 1145-1155. [Link]

-

Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-methyl-2-(1H-pyrrol-1-yl)aniline. PubChem Compound Database. [Link]

-

Carrasco, E., et al. (2021). European Journal of Medicinal Chemistry. UPCommons. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. c-MET [abbviescience.com]

- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. c-Met inhibitor - Wikipedia [en.wikipedia.org]